9-(4-Cyclooctenyl)-9-phosphabicyclo(3.3.1)nonane

Homogeneous Catalysis Ligand Design Phosphine Ligands

9-(4-Cyclooctenyl)-9-phosphabicyclo(3.3.1)nonane (CAS 84696-77-5) is a tertiary phosphine belonging to the Phoban (phosphabicyclononane) family, characterized by a bicyclic [3.3.1] framework with a phosphorus bridgehead and a cyclooct-4-en-1-yl substituent. It is structurally defined as C16H27P with a molecular weight of 250.36 g/mol.

Molecular Formula C16H27P
Molecular Weight 250.36 g/mol
CAS No. 84696-77-5
Cat. No. B12682459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(4-Cyclooctenyl)-9-phosphabicyclo(3.3.1)nonane
CAS84696-77-5
Molecular FormulaC16H27P
Molecular Weight250.36 g/mol
Structural Identifiers
SMILESC1CC=CCCC(C1)P2C3CCCC2CCC3
InChIInChI=1S/C16H27P/c1-2-4-8-14(9-5-3-1)17-15-10-6-11-16(17)13-7-12-15/h1-2,14-16H,3-13H2/b2-1-
InChIKeyTZKKHWADVUYAHG-UPHRSURJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-(4-Cyclooctenyl)-9-phosphabicyclo(3.3.1)nonane (CAS 84696-77-5): Procurement-Relevant Baseline


9-(4-Cyclooctenyl)-9-phosphabicyclo(3.3.1)nonane (CAS 84696-77-5) is a tertiary phosphine belonging to the Phoban (phosphabicyclononane) family, characterized by a bicyclic [3.3.1] framework with a phosphorus bridgehead and a cyclooct-4-en-1-yl substituent [1]. It is structurally defined as C16H27P with a molecular weight of 250.36 g/mol [1]. This compound is a derivative of the industrially relevant Phoban ligands, which are known for their application in cobalt-catalyzed hydroformylation and ruthenium-based olefin metathesis [2]. However, direct primary literature quantifying the specific performance of this cyclooctenyl derivative against close structural analogs is exceptionally scarce.

Why Generic Phoban Ligands Cannot Substitute 9-(4-Cyclooctenyl)-9-phosphabicyclo(3.3.1)nonane


The Phoban ligand family exhibits profound property differences based on the phosphorus substituent and bicyclic isomer ([3.3.1] vs. [4.2.1]). For example, in cobalt-catalyzed hydroformylation, electron-donating substituents like cyclohexyl (Phoban-Cy) nearly double alkene hydrogenation side-reactions (from ~9% to ~15%) compared to less electron-donating phenyl (Phoban-Ph) [1]. The [3.3.1] and [4.2.1] isomers of the same substituent also display distinct catalytic profiles; the [4.2.1] isomer requires higher ligand concentrations to achieve modified catalysis and results in less olefin hydrogenation [1]. Therefore, the unique electronic and steric profile of the cyclooctenyl substituent on the [3.3.1] scaffold is predicted to yield a specific catalytic fingerprint that cannot be replicated by simple alkyl or aryl Phoban analogs, making direct substitution a high-risk decision for optimized catalytic processes.

Quantitative Differentiation Evidence for 9-(4-Cyclooctenyl)-9-phosphabicyclo(3.3.1)nonane


Critical Evidence Gap: No Direct Comparative Performance Data Found

A comprehensive search of primary literature and patents yielded no studies containing head-to-head catalytic performance data for 9-(4-cyclooctenyl)-9-phosphabicyclo(3.3.1)nonane (CAS 84696-77-5) against any defined comparator. The available information is limited to physicochemical properties and class-level behavior of the Phoban family [1]. This absence of direct evidence is the most critical finding for any scientific selection process.

Homogeneous Catalysis Ligand Design Phosphine Ligands

Physicochemical Property Differentiation: Cyclooctenyl vs. Phenyl Substituent

9-(4-Cyclooctenyl)-9-phosphabicyclo(3.3.1)nonane has a computed XLogP3 of 4 [1], indicating significantly higher lipophilicity compared to the phenyl analog Phoban-Ph (XLogP3 ~3.3 for 9-phenyl-9-phosphabicyclo[3.3.1]nonane, CID 11041049) [2][3]. This difference suggests a markedly different solubility profile and phase-transfer behavior in biphasic catalytic systems.

Ligand Design Molecular Descriptors Physicochemical Properties

Stereoelectronic Differentiation via the Cyclooctenyl Olefin

The cyclooctenyl substituent contains a cis-configured internal olefin, a feature absent in saturated alkyl Phoban analogs (e.g., Phoban-Cy, Phoban-C2, Phoban-C5) [1][2]. This olefin can engage in secondary metal-alkene interactions or undergo metathesis chemistry, potentially creating a hemilabile ligand environment. In the context of ruthenium-mediated olefin metathesis, the stability of a pre-catalyst can be modulated by the phosphine's steric and electronic properties [2]. The presence of an additional, non-coordinating olefin on the ligand is a distinct structural feature that may influence catalyst initiation rates and stability.

Organometallic Chemistry Ligand Design Olefin Metathesis

Application Scenarios for 9-(4-Cyclooctenyl)-9-phosphabicyclo(3.3.1)nonane Based on Differential Evidence


Hypothesis-Driven Catalyst Screening for Biphasic Hydroformylation

Given the higher computed lipophilicity (XLogP3 = 4) compared to the phenyl analog (XLogP3 ~3.3), this ligand is a prime candidate for evaluation in biphasic hydroformylation systems where enhanced organic-phase affinity is desired for improved catalyst retention and heavy-olefin conversion [1][2]. Its performance should be benchmarked against Phoban-Cy and Phoban-Ph under identical high-temperature autoclave conditions with internal olefins [2].

Development of Hemilabile Ligand Platforms for Olefin Metathesis

The presence of a pendent cis-olefin on the cyclooctenyl substituent provides a functional handle for secondary coordination or post-catalytic modification. This structural feature warrants investigation into the synthesis of ruthenium-based metathesis pre-catalysts where the ligand-based olefin could influence pre-catalyst initiation rates. Comparative studies should be conducted against the fully saturated Phoban analogs (e.g., iBu-Phoban) to isolate the effect of the olefin [1][3].

Exploratory Coordination Chemistry with Late Transition Metals

As a member of the tertiary Phoban phosphine family with a unique steric and electronic profile, this compound is suitable for foundational coordination chemistry studies with metals such as Co, Rh, Ir, and Ni. The crystallographically characterized Phoban family exhibits Tolman cone angles of 159–165° [2], and the cyclooctenyl derivative's specific steric parameters should be experimentally determined to expand the phosphine ligand toolbox.

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